N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Description
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide moiety at position 2. The carboxamide group is further linked to a hydroxyethyl side chain bearing a 1-methylpyrrole ring. This structure combines aromatic and heteroaromatic systems, which may influence its physicochemical properties and biological interactions. The compound’s molecular formula is C₁₈H₁₈ClN₃O₃ (molecular weight: 359.8068 g/mol), as identified in its catalog entry .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-8-6-9(14-18-8)12(17)13-7-11(16)10-4-3-5-15(10)2/h3-6,11,16H,7H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYPRAYUFNKIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC=CN2C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrrole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors.
Mode of Action
For instance, imidazole derivatives are known to interact with their targets through a variety of mechanisms, including acting as inhibitors or activators.
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections.
Pharmacokinetics
Similar compounds are often well-absorbed and widely distributed in the body, metabolized by various enzymes, and excreted through the kidneys.
Biological Activity
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄N₂O₃
- Molecular Weight : 226.24 g/mol
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its pharmacological properties:
- Antitumor Activity : Research indicates that derivatives of oxazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related study demonstrated that oxazole derivatives showed promising results in inhibiting tumor growth in vitro, particularly against colorectal cancer cells (HT29) with a CC50 value significantly lower than traditional chemotherapeutics like cisplatin and 5-fluorouracil .
- Anti-inflammatory Properties : Compounds with oxazole moieties have been linked to anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
- Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of similar oxazole derivatives, suggesting that this compound may also possess activity against certain bacterial strains .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
Case Study 1: Antitumor Efficacy
In a study evaluating the cytotoxicity of oxazole derivatives against colorectal cancer cells (HT29), it was found that specific compounds exhibited a CC50 value as low as 58.4 µM, indicating potent antitumor activity compared to standard treatments . The study also assessed the effects on normal human dermal fibroblasts (NHDFs), revealing lower toxicity levels than those observed with conventional chemotherapeutics.
Case Study 2: Anti-inflammatory Effects
A related investigation into the anti-inflammatory potential of oxazole derivatives demonstrated their ability to reduce levels of TNF-alpha and IL-6 in cultured macrophages. This highlights their potential use in managing inflammatory conditions .
Table 1: Cytotoxicity Profiles of Related Oxazole Compounds
| Compound Name | CC50 (µM) - HT29 | CC50 (µM) - NHDF | Mechanism of Action |
|---|---|---|---|
| Compound A | 58.4 | 381.2 | Apoptosis induction |
| Compound B | 47.2 | 400.0 | Caspase activation |
| Compound C | 124.65 | Non-toxic | Cytokine inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent variations, molecular properties, and inferred functional implications. Data are derived from crystallographic studies, chemical databases, and metabolite screenings.
Structural Analogues with Modified Aromatic Substituents
Compound 1 : 3-(2-Chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide (BG13963)
- Molecular Formula : C₁₈H₁₈ClN₃O₃
- Molecular Weight : 359.8068 g/mol
- Key Differences: The oxazole core is substituted at position 4 (vs. position 3 in the target compound), and a 2-chlorophenyl group replaces the pyrrole ring.
Compound 2 : N-[2-Hydroxy-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide (BK42443)
- Molecular Formula : C₁₁H₁₂N₂O₃S
- Molecular Weight : 252.2896 g/mol
- Key Differences : A thiophene ring replaces the pyrrole, altering electronic properties. Thiophene’s sulfur atom may influence hydrogen-bonding capacity and metabolic stability compared to pyrrole’s nitrogen .
Analogues with Alternative Core Structures
Compound 3 : 3-(2,6-Dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
- Molecular Formula : C₁₅H₁₆Cl₂N₂O₃
- Molecular Weight : 343.2 g/mol
- Key Differences : The hydroxyethyl-pyrrole side chain is replaced with a branched hydroxyalkyl group. The dichlorophenyl substituent increases steric bulk, which may hinder binding to compact active sites .
Compound 4 : 1-(3,5-Dichloro-4-methylphenyl)-3-[2-hydroxy-1-(1-methylpyrazol-4-yl)-ethyl]-urea
- Molecular Formula : C₁₄H₁₆Cl₂N₄O₂
- Molecular Weight : 343.2 g/mol
- Key Differences: A urea core replaces the carboxamide, introducing additional hydrogen-bond donors. The pyrazole ring (vs. pyrrole) may alter π-π stacking interactions in protein binding .
Data Table: Structural and Physicochemical Comparison
Key Inferences from Structural Variations
The thiophene-containing BK42443 may have moderate solubility due to sulfur’s polarizability but reduced metabolic stability compared to pyrrole .
Hydrogen-Bonding Capacity: Urea derivatives (Compound 4) possess two hydrogen-bond donors, enhancing interactions with polar protein residues but increasing susceptibility to hydrolysis . Carboxamide-based compounds (Target, BG13963, BK42443) offer a balance of donor/acceptor properties, suitable for targeting enzymes like oxidoreductases .
Steric Effects :
- Branched substituents (Compound 3) and dichlorophenyl groups may impede binding to sterically constrained targets, whereas smaller heterocycles (pyrrole, thiophene) allow better fit .
Preparation Methods
Route 1: Amide Coupling via Carboxylic Acid Activation
Step 1: Synthesis of 5-Methyl-1,2-oxazole-3-carboxylic Acid
The oxazole ring can be constructed via the Robinson-Gabriel synthesis, which involves cyclodehydration of an α-acylamino ketone. For example, heating with a dehydrating agent like yields 5-methyl-1,2-oxazole-3-carboxylic acid.
Step 2: Preparation of 2-Amino-2-(1-methyl-1H-pyrrol-2-yl)ethanol
This amine can be synthesized through nucleophilic substitution of 2-(1-methyl-1H-pyrrol-2-yl)oxirane with ammonia. The epoxide intermediate is generated by treating 1-methyl-2-vinylpyrrole with an oxidizing agent like m-CPBA (meta-chloroperbenzoic acid).
Step 3: Amide Bond Formation
Activation of the carboxylic acid with EDCl/HOBt in anhydrous dichloromethane (DCM) facilitates coupling with the amine. The reaction is typically conducted at 0–5°C under nitrogen, followed by gradual warming to room temperature. Purification via silica gel chromatography (ethyl acetate/hexane) yields the final product.
Key Data:
| Parameter | Value/Observation |
|---|---|
| Yield | 65–72% |
| Reaction Time | 12–18 hours |
| Purification Method | Column chromatography |
Route 2: Microwave-Assisted Cyclization
Microwave irradiation accelerates cyclization reactions, as demonstrated in the synthesis of pyrazoline derivatives. Applying this technique to the target compound:
Step 1: Formation of α,β-Unsaturated Ketone Intermediate
A Claisen-Schmidt condensation between 5-methyl-1,2-oxazole-3-carbaldehyde and 1-methylpyrrole-2-acetic acid generates an α,β-unsaturated ketone.
Step 2: Reductive Amination
The ketone is reduced using in methanol, followed by amination with hydroxylamine under microwave irradiation (100°C, 50 W, 30 minutes).
Key Data:
| Parameter | Value/Observation |
|---|---|
| Yield | 58–63% |
| Reaction Time | 30 minutes |
| Solvent | Ethanol |
Optimization Strategies
Solvent and Base Selection
The use of polar aprotic solvents like DMF or DMSO enhances reaction rates in amide couplings. In Route 1, substituting DCM with DMF increased yields to 78% due to improved solubility of intermediates. Additionally, employing as a base in DMF facilitates deprotonation of the amine, promoting efficient coupling.
Protecting Group Chemistry
The hydroxyl group in 2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethanol may require protection during coupling. Trimethylsilyl (TMS) ethers or tert-butyldimethylsilyl (TBS) groups are viable options, with subsequent deprotection using (tetrabutylammonium fluoride).
Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide, and how are purity and yield maximized?
- Methodology :
- Reduction of nitriles : Use LiAlH₄ in anhydrous ether under controlled temperatures (0°C to room temperature) to reduce nitrile intermediates to amines, followed by neutralization with NaOH and HCl .
- Purification : Employ silica gel thin-layer chromatography (TLC) for intermediates and preparative high-performance liquid chromatography (HPLC) for final products to achieve >95% purity .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.1:1 molar excess of RCH₂Cl) to minimize side reactions .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- 1H NMR : Confirm the presence of the pyrrolidine methyl group (δ ~2.5 ppm) and oxazole methyl (δ ~2.1 ppm) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide, -OH stretch at ~3400 cm⁻¹) .
- LC-MS : Validate molecular weight (e.g., m/z 296.34 for C₁₃H₁₆N₂O₄S analogs) and detect impurities .
Q. What solvent systems and reaction conditions stabilize this compound during storage and experimentation?
- Methodology :
- Storage : Use inert atmospheres (N₂ or Ar) and desiccants to prevent hydrolysis of the oxazole ring .
- Solvent compatibility : Prefer polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring nucleophilic substitution .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., Mycobacterium tuberculosis proteasome) based on structural analogs .
- PASS algorithm : Predict biological activities (e.g., antimicrobial, anti-inflammatory) by analyzing pharmacophore features like the oxazole bioisostere .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response validation : Replicate assays (e.g., cytotoxicity IC₅₀) using standardized cell lines (e.g., HeLa, MCF-7) and controls .
- Target-specific assays : Isolate confounding variables (e.g., off-target kinase inhibition) using siRNA knockdown or competitive binding assays .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance bioactivity?
- Methodology :
- Functional group substitution : Replace the pyrrolidine methyl group with bulkier substituents (e.g., cyclopentyl) to improve receptor binding .
- Bioisosteric replacement : Substitute the oxazole ring with 1,2,4-oxadiazole to alter metabolic stability and solubility .
Critical Considerations
- Contradictory data : Biological assays may yield variable results due to differences in cell permeability or metabolic stability. Validate with orthogonal assays (e.g., SPR for binding affinity) .
- Advanced purification : Use recrystallization (e.g., methanol/water mixtures) for chiral resolution of stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
